

An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4,4,4-trifluorobutyrate*

Cat. No.: *B1300039*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group (CF_3) imparts unique physicochemical properties, such as increased metabolic stability, bioavailability, and binding affinity when incorporated into larger molecules. [1] This makes it a valuable building block for the synthesis of novel pharmaceuticals and other advanced materials. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **Ethyl 4,4,4-trifluorobutyrate**.

Chemical Structure and Identification

Ethyl 4,4,4-trifluorobutyrate is an ester with the systematic IUPAC name ethyl 4,4,4-trifluorobutanoate.[2] Its structure consists of a four-carbon butyrate chain with three fluorine atoms replacing the hydrogens on the terminal methyl group (C4), and an ethyl ester group.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 4,4,4-trifluorobutanoate ^[2]
CAS Number	371-26-6 ^[2]
Molecular Formula	C ₆ H ₉ F ₃ O ₂ ^[2]
Molecular Weight	170.13 g/mol ^[3]
SMILES	CCOC(=O)CCC(F)(F)F ^[2]
InChI	InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 ^[2]
InChIKey	PSRZMXNNQTWAGB-UHFFFAOYSA-N ^[2]

Physicochemical Properties

Ethyl 4,4,4-trifluorobutyrate is a colorless to almost colorless clear liquid at room temperature.^[4] A summary of its key physical properties is presented in Table 2.

Table 2: Physical Properties

Property	Value
Appearance	Colorless to almost colorless clear liquid ^[4]
Boiling Point	127 °C (lit.) ^[3]
Density	1.16 g/mL at 25 °C (lit.) ^[3]
Refractive Index (n _{20/D})	1.3516 (lit.) ^[3]

Spectroscopic Data for Structural Characterization

The structural elucidation of **Ethyl 4,4,4-trifluorobutyrate** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum shows four distinct signals corresponding to the different proton environments in the molecule. The ethyl group protons appear as a quartet and a triplet. The two methylene groups in the butyrate chain are diastereotopic due to the chiral center created by the trifluoromethyl group, and they appear as complex multiplets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six signals, one for each unique carbon atom in the molecule. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is a simple yet informative tool for fluorinated compounds. For **Ethyl 4,4,4-trifluorobutyrate**, it will show a single signal, a triplet, due to coupling with the adjacent methylene protons.[5] The typical chemical shift range for a CF₃ group is between -60 to -70 ppm relative to CFCl₃.[6]

Table 3: NMR Spectroscopic Data

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
¹ H NMR	~4.1	Quartet	~7.1 Hz	-O-CH ₂ -CH ₃
	~2.6	Multiplet	-CO-CH ₂ -CH ₂ -	
	~2.4	Multiplet	-CH ₂ -CH ₂ -CF ₃	
	~1.2	Triplet	~7.1 Hz	-O-CH ₂ -CH ₃
¹³ C NMR	~171	Singlet	C=O	
	~126	Quartet	~277 Hz	CF ₃
	~61	Singlet	-O-CH ₂ -CH ₃	
	~30	Quartet	~30 Hz	-CH ₂ -CH ₂ -CF ₃
	~27	Singlet	-CO-CH ₂ -CH ₂ -	
	~14	Singlet	-O-CH ₂ -CH ₃	
¹⁹ F NMR	~-66.4	Triplet	~10.9 Hz	-CF ₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 4,4,4-trifluorobutyrate** displays characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Peaks

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2980-2850	Medium-Strong	C-H stretching (alkane)
~1740	Strong	C=O stretching (ester) ^[7]
~1300-1100	Strong	C-F stretching
~1250-1000	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Ethyl 4,4,4-trifluorobutyrate** results in fragmentation of the molecule. The mass spectrum does not typically show a strong molecular ion peak (M^+) at m/z 170. Common fragments arise from the cleavage of the ester group and the loss of the trifluoromethyl group.

Table 5: Major Mass Spectrum Fragments

m/z	Proposed Fragment Ion
125	$[M - OCH_2CH_3]^+$
101	$[M - CF_3]^+$
97	$[CH_2CH_2COOCH_2CH_3]^+$
69	$[CF_3]^+$
45	$[OCH_2CH_3]^+$
29	$[CH_2CH_3]^+$

Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluorobutyrate via Fischer Esterification

A common and straightforward method for the synthesis of **Ethyl 4,4,4-trifluorobutyrate** is the Fischer esterification of 4,4,4-trifluorobutanoic acid with ethanol in the presence of an acid

catalyst.^[8]

Step 1: Synthesis of 4,4,4-Trifluorobutanoic Acid

4,4,4-Trifluorobutanoic acid can be prepared from **Ethyl 4,4,4-trifluorobutyrate** through hydrolysis.^[1] However, for a de novo synthesis, other routes are available. A common laboratory preparation involves the hydrolysis of a suitable precursor. For this protocol, we will assume the availability of 4,4,4-trifluorobutanoic acid.

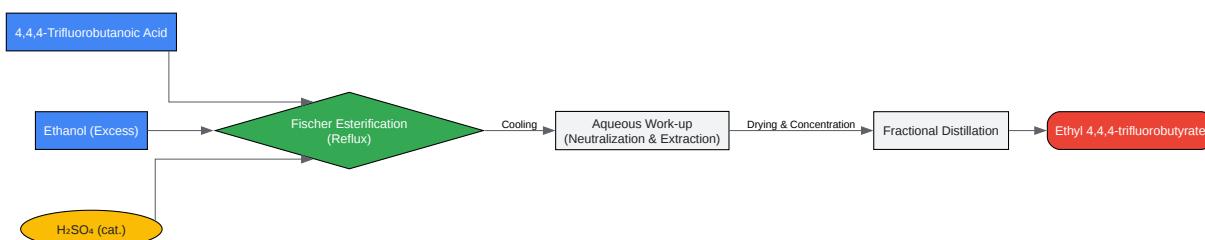
Step 2: Fischer Esterification^[9]

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluorobutanoic acid (1.0 equivalent).
- Addition of Reagents: Add an excess of absolute ethanol (5-10 equivalents), which also serves as the solvent.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
- Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by fractional distillation to yield pure **Ethyl 4,4,4-trifluorobutyrate**.

Characterization Protocols

- NMR Spectroscopy: A sample of the purified product (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.

- IR Spectroscopy: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer to obtain the infrared spectrum.
- Mass Spectrometry: The sample is introduced into a mass spectrometer, typically via a GC interface (GC-MS), and ionized using electron impact to obtain the mass spectrum.


Applications in Drug Development

The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability and cell permeability of drug candidates. **Ethyl 4,4,4-trifluorobutyrate** serves as a crucial building block for introducing the 4,4,4-trifluorobutyl moiety into more complex molecules.

One notable application is in the synthesis of inhibitors for β -site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.^{[4][10]} The trifluorinated alkyl chain can be incorporated into the inhibitor structure to improve its pharmacokinetic properties.

Logical Workflow: Synthesis of Ethyl 4,4,4-trifluorobutyrate

The following diagram illustrates the Fischer esterification process for the synthesis of **Ethyl 4,4,4-trifluorobutyrate** from its corresponding carboxylic acid.

[Click to download full resolution via product page](#)

Synthesis of Ethyl 4,4,4-trifluorobutyrate.

Safety Information

Ethyl 4,4,4-trifluorobutyrate is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Statements

Code	Hazard Statement
H226	Flammable liquid and vapor
H302	Harmful if swallowed
H312	Harmful in contact with skin
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Inhibitors of β -site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300039#chemical-structure-of-ethyl-4-4-4-trifluorobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com